molecular formula C8H9NO B043661 3-(3-Pyridyl)-2-propen-1-OL CAS No. 120277-39-6

3-(3-Pyridyl)-2-propen-1-OL

Cat. No.: B043661
CAS No.: 120277-39-6
M. Wt: 135.16 g/mol
InChI Key: RSFCHWDTMRVOJD-DUXPYHPUSA-N
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Description

3-(3-Pyridyl)-2-propen-1-OL is an organic compound that features a pyridine ring attached to a propenol group. This compound is of interest due to its unique structure, which combines the aromatic properties of pyridine with the reactivity of an allylic alcohol. It is used in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Pyridyl)-2-propen-1-OL can be achieved through several methods. One common approach involves the reaction of 3-pyridylmethyl bromide with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Another method involves the use of a palladium-catalyzed coupling reaction between 3-bromopyridine and propargyl alcohol. This reaction requires a palladium catalyst, such as palladium acetate, and a ligand like triphenylphosphine. The reaction is carried out under an inert atmosphere, typically using nitrogen or argon, and at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can enhance the production rate and yield, making the process more suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(3-Pyridyl)-2-propen-1-OL undergoes various chemical reactions, including:

    Oxidation: The allylic alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding saturated alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products

    Oxidation: 3-(3-Pyridyl)-2-propenal or 3-(3-Pyridyl)-2-propenoic acid.

    Reduction: 3-(3-Pyridyl)-2-propan-1-OL.

    Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

3-(3-Pyridyl)-2-propen-1-OL has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving pyridine derivatives.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    3-Pyridinemethanol: Similar structure but lacks the propenol group, making it less reactive in certain chemical reactions.

    4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK): A related compound with a pyridine ring, known for its carcinogenic properties.

    Pyridazine and Pyridazinone Derivatives: These compounds contain a pyridine ring with additional nitrogen atoms, offering different reactivity and biological activities.

Uniqueness

3-(3-Pyridyl)-2-propen-1-OL is unique due to its combination of a pyridine ring and an allylic alcohol group This structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis

Properties

IUPAC Name

(E)-3-pyridin-3-ylprop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c10-6-2-4-8-3-1-5-9-7-8/h1-5,7,10H,6H2/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFCHWDTMRVOJD-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401295549
Record name (2E)-3-(3-Pyridinyl)-2-propen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401295549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120277-39-6
Record name (2E)-3-(3-Pyridinyl)-2-propen-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120277-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-3-(3-Pyridinyl)-2-propen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401295549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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